An In-depth Technical Guide to the Spectroscopic Data of N¹,3-Dimethylbenzene-1,2-diamine
An In-depth Technical Guide to the Spectroscopic Data of N¹,3-Dimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N¹,3-Dimethylbenzene-1,2-diamine is an aromatic amine of significant interest in various fields of chemical research and development, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its structural and electronic properties is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for the unambiguous characterization of this molecule. This guide offers an in-depth analysis of the spectroscopic data of N¹,3-Dimethylbenzene-1,2-diamine, providing researchers and professionals with the foundational knowledge to identify and utilize this compound with confidence.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure of N¹,3-Dimethylbenzene-1,2-diamine is the cornerstone of interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with two adjacent amine groups at positions 1 and 2, and a methyl group at position 3. One of the amine groups is further substituted with a methyl group. This substitution pattern dictates the electronic environment of each atom and, consequently, its signature in various spectroscopic analyses.
Caption: Molecular structure of N¹,3-Dimethylbenzene-1,2-diamine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule.
Predicted ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.5 | Multiplet | 3H |
| NH & NH₂ | 3.5 - 5.0 | Broad Singlet | 3H |
| N-CH₃ | 2.8 - 3.0 | Singlet | 3H |
| Ar-CH₃ | 2.2 - 2.4 | Singlet | 3H |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of N¹,3-Dimethylbenzene-1,2-diamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Interpretation of the ¹H NMR Spectrum
The aromatic region will display a complex multiplet pattern due to the coupling between the three adjacent aromatic protons. The protons of the NH and NH₂ groups will likely appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The two methyl groups, being in different chemical environments (one attached to a nitrogen and the other to the aromatic ring), will each give rise to a distinct singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-N | 140 - 150 |
| Aromatic C-C | 110 - 130 |
| N-CH₃ | 30 - 35 |
| Ar-CH₃ | 15 - 20 |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Instrument Setup: The same spectrometer as for ¹H NMR can be used.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is generally necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.
Interpretation of the ¹³C NMR Spectrum
The spectrum will show distinct signals for each of the eight unique carbon atoms in the molecule. The carbons attached to the electronegative nitrogen atoms will be deshielded and appear at a higher chemical shift. The remaining aromatic carbons will resonate in the typical aromatic region. The two methyl carbons will appear at the lowest chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Sharp |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of the IR Spectrum
The presence of sharp peaks in the 3300-3500 cm⁻¹ region is a clear indication of the N-H bonds of the primary and secondary amine groups. The various C-H stretching vibrations confirm the presence of both aromatic and aliphatic protons. The characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound.
Expected Mass Spectrometry Data
| Ion | m/z | Interpretation |
| [M]⁺ | 136.19 | Molecular Ion |
| [M-CH₃]⁺ | 121.17 | Loss of a methyl group |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.
-
Detection: The detector records the abundance of each ion.
Interpretation of the Mass Spectrum
The molecular ion peak at m/z 136.19 will confirm the molecular weight of N¹,3-Dimethylbenzene-1,2-diamine. The fragmentation pattern can provide further structural information. For example, the loss of a methyl group (m/z 121.17) is a likely fragmentation pathway.
Workflow for Spectroscopic Analysis
Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of N¹,3-Dimethylbenzene-1,2-diamine. Each technique offers unique and complementary information, and together they allow for the complete elucidation of the molecular structure. This guide serves as a valuable resource for researchers and professionals, enabling them to confidently identify and utilize this important chemical compound in their work.
References
-
PubChem. N1,N3-Dimethylbenzene-1,3-diamine. National Center for Biotechnology Information. [Link][1]
-
Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene. [Link][2]
-
NIST WebBook. 1,3-Phenylenediamine. National Institute of Standards and Technology. [Link][3]
Sources
- 1. N1,N3-Dimethylbenzene-1,3-diamine | C8H12N2 | CID 431636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1,3-Phenylenediamine [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
